Methiothepin

Übersicht

Beschreibung

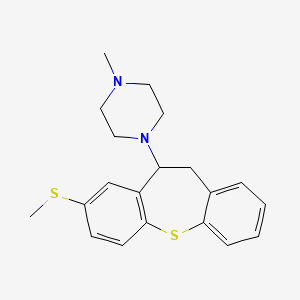

Methiothepin, also known as metitepine, is a psychotropic agent belonging to the tricyclic group. It acts as a non-selective antagonist of serotonin, dopamine, and adrenergic receptors. Despite its potential, this compound was never marketed . It has been studied for its antipsychotic properties and its ability to inhibit serotonin receptors .

Wissenschaftliche Forschungsanwendungen

Methiothepin wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Als Forschungswerkzeug zur Untersuchung der Rezeptorbindung und -antagonisierung verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Serotonin- und Dopaminrezeptoren in verschiedenen biologischen Systemen.

Medizin: Untersucht auf sein Potenzial, die Chemotherapie-Wirksamkeit gegen resistente Melanomzellen durch Hemmung der Arzneimittel-Effluxaktivität zu verbessern.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es als unspezifischer Antagonist von Serotonin-, Dopamin- und adrenergen Rezeptoren wirkt. Es blockiert die Wirkungen dieser Neurotransmitter, indem es an ihre Rezeptoren bindet, ohne sie zu aktivieren. Diese antagonistische Wirkung führt zu verschiedenen pharmakologischen Wirkungen, darunter antipsychotische Eigenschaften und die Hemmung von serotoninrezeptorvermittelten Reaktionen .

Wirkmechanismus

Target of Action

Methiothepin, also known as Metitepine, is a psychotropic agent . It primarily targets serotonin, dopamine, and adrenergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, reward, sleep, and vasoconstriction .

Mode of Action

This compound acts as a non-selective antagonist of its primary targets . This means it binds to these receptors and blocks their activation by respective neurotransmitters. By doing so, it inhibits the normal function of these receptors, leading to changes in the physiological processes they regulate .

Biochemical Pathways

For instance, it can affect the serotonin pathway, leading to changes in mood and behavior . Similarly, by blocking dopamine receptors, it can influence reward and motivation pathways .

Result of Action

This compound has been found to have antipsychotic properties . It has been shown to inhibit the viability and proliferation of certain cancer cells, such as ovarian cancer cells and melanoma cells . It also enhances the cytotoxicity of certain chemotherapy drugs, leading to increased cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, the presence of other drugs can affect its action through drug-drug interactions Additionally, individual factors such as age, sex, genetic makeup, and health status can also influence its efficacy and stability.

Zukünftige Richtungen

Methiothepin has shown potential in medical research. For instance, it has been found to increase the effectiveness of anti-cancer treatments and overcome resistance of melanoma cells expressing Ptch1 . It has also been suggested that this compound could be a potential novel therapeutic agent for ovarian cancer treatment .

Biochemische Analyse

Biochemical Properties

Methiothepin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to block central serotonin receptors, specifically the 5-hydroxytryptamine receptors . This blockade affects the signaling pathways mediated by serotonin, leading to alterations in neurotransmitter release and receptor activity. This compound also interacts with dopamine and adrenergic receptors, contributing to its broad-spectrum antagonistic effects .

Cellular Effects

This compound has been shown to influence various cellular processes. In human ovarian cancer cells, this compound suppresses cell growth by inducing mitochondrial dysfunction and metabolic disruption . This includes depolarization of the mitochondrial membrane, increased mitochondrial calcium levels, decreased ATP production, and inhibition of oxidative phosphorylation . Additionally, this compound interferes with vascular development, further contributing to its anti-cancer effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through receptor antagonism. It binds to serotonin, dopamine, and adrenergic receptors, preventing the activation of these receptors by their natural ligands . This binding leads to inhibition of downstream signaling pathways, resulting in reduced neurotransmitter release and altered cellular responses. This compound’s ability to block multiple receptor types contributes to its complex pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can cause a decrease in membrane potential of high-threshold premotor interneurons in snails, with the potential returning to previous levels after subsequent application of serotonin . This indicates that this compound’s effects can be reversible and dependent on the presence of other neurotransmitters. Additionally, this compound’s stability and degradation over time can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively block serotonin receptors without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including alterations in behavior and physiological responses . These dosage-dependent effects highlight the importance of careful dose management in experimental and potential therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of this compound, influencing its efficacy and safety profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the central nervous system, where it exerts its pharmacological effects . The distribution of this compound can also be influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize to specific compartments within cells, such as the mitochondria and plasma membrane . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its sites of action. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall pharmacological effects .

Vorbereitungsmethoden

Die Synthese von Methiothepin umfasst mehrere Schritte:

Reduktion: Die Reduktion von 2-(4-Methylsulfanylphenyl)sulfanylbenzoesäure zu [2-(4-Methylsulfanylphenyl)sulfanylphenyl]methanol.

Halogenierung: Halogenierung mit Thionylchlorid zur Herstellung von 1-(Chlormethyl)-2-(4-methylsulfanylphenyl)sulfanylbenzol.

Funktionsgruppenumwandlung: Umwandlung zu 2-[2-(4-Methylsulfanylphenyl)sulfanylphenyl]acetonitril unter Verwendung von Cyanid.

Hydrolyse: Alkalische Hydrolyse zu 2-[2-(4-Methylsulfanylphenyl)sulfanylphenyl]essigsäure.

Cyclisierung: Cyclisierung unter Verwendung von Polyphosphorsäure zur Bildung von 3-Methylsulfanyl-6H-benzobenzothiepin-5-on.

Reduktion: Reduktion mit Natriumborhydrid zur Gewinnung von 3-Methylsulfanyl-5,6-dihydrobenzobenzothiepin-5-ol.

Halogenierung: Eine zweite Runde der Halogenierung mit Thionylchlorid zur Herstellung von 5-Chlor-3-methylsulfanyl-5,6-dihydrobenzobenzothiepin.

Alkylierung: Die Alkylierung mit 1-Methylpiperazin vervollständigt die Synthese von this compound.

Analyse Chemischer Reaktionen

Methiothepin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.

Substitution: Halogenierung und Alkylierung sind häufige Substitutionsreaktionen, die this compound betreffen.

Häufige Reagenzien: Thionylchlorid, Natriumborhydrid und Cyanid werden häufig in diesen Reaktionen verwendet.

Hauptprodukte: Die Hauptprodukte umfassen verschiedene Zwischenprodukte wie 1-(Chlormethyl)-2-(4-methylsulfanylphenyl)sulfanylbenzol und 3-Methylsulfanyl-5,6-dihydrobenzobenzothiepin-5-ol.

Vergleich Mit ähnlichen Verbindungen

Methiothepin ist einzigartig aufgrund seiner unspezifischen Antagonisierung mehrerer Neurotransmitterrezeptoren. Ähnliche Verbindungen umfassen:

Clorotepin: Ein weiteres trizyklisches Psychopharmaka mit ähnlicher Rezeptorantagonisierung.

Perathiepin: Teilt strukturelle Ähnlichkeiten und Rezeptorbindungseigenschaften mit this compound.

Metergolin: Ein Serotoninrezeptorantagonist mit vergleichbaren pharmakologischen Wirkungen.

Eigenschaften

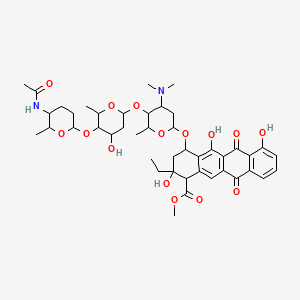

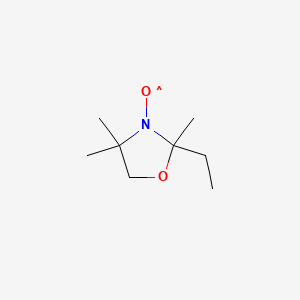

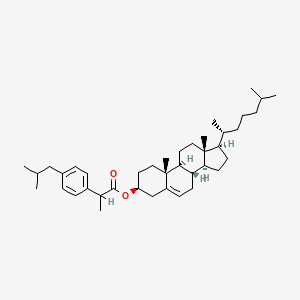

IUPAC Name |

1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,14,18H,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJFTICUTYVZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044000 | |

| Record name | Metitepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20229-30-5 | |

| Record name | Methiothepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20229-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metitepine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metitepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(8-(methylthio)-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METITEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55D94103HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.